Fluorescein-diphosphat diammonium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

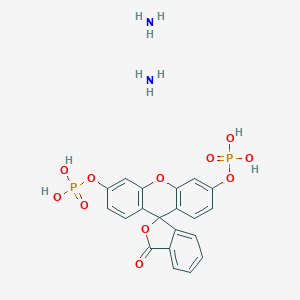

Fluorescein-diphosphat diammonium salt is a fluorogenic substrate widely used in biochemical assays. It is a colorless and nonfluorescent compound that, upon enzymatic hydrolysis, yields highly fluorescent products. This property makes it an invaluable tool in various scientific fields, particularly in detecting enzyme activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fluorescein-diphosphat diammonium salt is synthesized through the reaction between adipic acid dihydrazide and fluorescein isothiocyanate . The reaction conditions typically involve controlled temperatures and pH levels to ensure the successful formation of the compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis under stringent quality control measures. The compound is purified and isolated to achieve high purity levels, suitable for research and commercial applications.

Analyse Des Réactions Chimiques

Types of Reactions: Fluorescein-diphosphat diammonium salt primarily undergoes hydrolysis reactions. When exposed to alkaline phosphatase, the compound is sequentially hydrolyzed to produce fluorescein monophosphate and then fluorescein, both of which are fluorescent .

Common Reagents and Conditions: The hydrolysis reactions typically occur under alkaline conditions, with a high pH environment being optimal for the activity of alkaline phosphatase .

Major Products Formed: The major products formed from the hydrolysis of this compound are fluorescein monophosphate and fluorescein, both of which exhibit strong fluorescence .

Applications De Recherche Scientifique

Biochemistry

- Enzyme Assays : FDP serves as a substrate in assays to study the activity of phosphatases. Its sensitivity allows for detection limits significantly lower than traditional chromogenic substrates, making it ideal for detailed kinetic studies .

- ELISA : Used in enzyme-linked immunosorbent assays (ELISAs), FDP provides enhanced sensitivity for detecting specific enzymes compared to other substrates .

Cell Biology

- Cell Viability Assays : FDP is employed to monitor cellular processes involving phosphatases, aiding in the assessment of cell health and function.

- Signal Transduction Studies : The compound's ability to indicate phosphatase activity makes it useful for studying signaling pathways within cells .

Medicine

- Diagnostic Tools : In medical research, FDP is instrumental in developing diagnostic assays that require precise measurements of enzyme activities.

- Toxicological Assessments : Studies have shown that fluorescein exhibits low acute toxicity, making it safe for use in various medical diagnostics .

Industrial Applications

- High-Throughput Screening : FDP is utilized in drug discovery processes where rapid and sensitive detection of enzyme activity is required.

- Biochemical Research : Its application extends to various industrial biochemical assays, enhancing efficiency and accuracy .

Comparative Analysis with Other Fluorogenic Substrates

The following table summarizes key properties and applications of fluorescein-diphosphate diammonium salt compared to other fluorescent substrates:

| Property/Application | Fluorescein-Diphosphate Diammonium Salt | Other Fluorescent Substrates |

|---|---|---|

| Fluorescence Emission | Strong after hydrolysis | Varies; typically less sensitive |

| Sensitivity | High (50x better than pNPP) | Moderate |

| pH Stability | Optimal above pH 8.4 | Varies |

| Toxicity | Low acute toxicity | Varies |

| Applications | Enzyme assays, ELISA | General fluorescence assays |

Enzyme Activity Measurement

A study demonstrated that FDP provided a detection limit 50 times lower than p-nitrophenyl phosphate in alkaline phosphatase-based ELISAs, showcasing its superior sensitivity for measuring enzyme activities .

pH Sensitivity

Research indicated that fluorescence intensity is significantly affected by pH, with optimal fluorescence observed at levels above 8.4. This property is crucial for accurate measurements across various applications .

Toxicological Assessment

Toxicity studies revealed that fluorescein has low acute toxicity following oral exposure, with median lethal doses (LD50) reported between 4470–6720 mg/kg in animal models. The compound is rapidly metabolized and primarily excreted via renal pathways .

Mécanisme D'action

The mechanism of action of fluorescein-diphosphat diammonium salt involves its hydrolysis by alkaline phosphatase. The enzyme cleaves the phosphate groups, resulting in the formation of fluorescein monophosphate and fluorescein. These products exhibit strong fluorescence, which can be measured to determine enzyme activity .

Comparaison Avec Des Composés Similaires

Fluorescein diphosphate tetraammonium salt: Similar in structure and function, used in similar applications.

4-Methylumbelliferyl phosphate: Another fluorogenic substrate used in enzyme assays.

6,8-Difluoro-4-methylumbelliferyl phosphate: A derivative of 4-methylumbelliferyl phosphate with enhanced properties for specific assays.

Uniqueness: Fluorescein-diphosphat diammonium salt is unique due to its high sensitivity and strong fluorescence, making it an excellent choice for detecting low levels of enzyme activity .

Activité Biologique

Fluorescein-diphosphate diammonium salt (FDP) is a fluorogenic compound widely utilized in biochemical assays due to its significant biological activity, particularly as a substrate for various phosphatases. This article delves into the compound's mechanism of action, applications, and relevant research findings.

Fluorescein-diphosphate diammonium salt has a molecular formula of C18H18N2O8P2 and a molecular weight of approximately 526.33 g/mol. The compound features a fluorescein backbone with two phosphate groups, enhancing its solubility and reactivity in aqueous environments. It is initially colorless and non-fluorescent but becomes fluorescent upon enzymatic hydrolysis.

The primary biological activity of FDP involves its hydrolysis by alkaline phosphatases. This enzymatic reaction catalyzes the removal of phosphate groups from the compound, resulting in the formation of fluorescein monophosphate and subsequently fluorescein, both of which exhibit strong fluorescence. The reaction can be summarized as follows:

This increase in fluorescence intensity serves as a quantitative measure of enzyme activity, making FDP a valuable tool in studying enzyme kinetics and cellular signaling pathways.

Applications

Fluorescein-diphosphate diammonium salt is employed across various fields:

- Biochemistry : As a substrate in enzyme assays to study phosphatase activity.

- Cell Biology : In cell viability assays and monitoring cellular processes involving phosphatases.

- Medicine : Utilized in diagnostic assays such as enzyme-linked immunosorbent assays (ELISAs) to detect specific enzymes.

- Industrial Applications : Used in high-throughput screening for drug discovery and biochemical research.

Case Studies

- Enzyme Activity Measurement : In a study comparing FDP with traditional chromogenic substrates, FDP demonstrated a detection limit 50 times lower than p-nitrophenyl phosphate in alkaline phosphatase-based ELISAs, showcasing its superior sensitivity .

- pH Sensitivity : Research indicated that the fluorescence intensity of fluorescein is significantly affected by pH, with optimal fluorescence observed at pH levels above 8.4. This property is crucial for accurate measurements in various applications .

- Toxicological Assessment : Toxicity studies have shown that fluorescein exhibits low acute toxicity following oral exposure, with median lethal doses (LD50) reported between 4470–6720 mg/kg in animal models. The compound is metabolized rapidly, primarily excreted via renal pathways, and has been deemed safe for use in medical diagnostics .

Comparative Analysis

The following table summarizes the key properties and applications of fluorescein-diphosphate diammonium salt compared to other fluorescent substrates:

| Property/Application | Fluorescein-Diphosphate Diammonium Salt | Other Fluorescent Substrates |

|---|---|---|

| Fluorescence Emission | Strong after hydrolysis | Varies; typically less sensitive |

| Sensitivity | High (50x better than pNPP) | Moderate |

| pH Stability | Optimal above pH 8.4 | Varies |

| Toxicity | Low acute toxicity | Varies |

| Applications | Enzyme assays, ELISA | General fluorescence assays |

Propriétés

IUPAC Name |

azane;(3-oxo-6'-phosphonooxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O11P2.2H3N/c21-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(30-32(22,23)24)9-17(15)28-18-10-12(6-8-16(18)20)31-33(25,26)27;;/h1-10H,(H2,22,23,24)(H2,25,26,27);2*1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVSMISHQDPIJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OP(=O)(O)O)OC5=C3C=CC(=C5)OP(=O)(O)O.N.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O11P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.